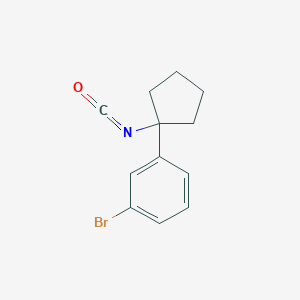

1-Bromo-3-(1-isocyanatocyclopentyl)benzene

Description

1-Bromo-3-(1-isocyanatocyclopentyl)benzene is a brominated aromatic compound featuring a cyclopentyl isocyanate substituent at the meta position relative to the bromine atom. The bromine atom offers a site for nucleophilic substitution or transition metal-catalyzed couplings, while the isocyanate group may participate in cycloaddition or polymerization reactions. Notably, the cyclopentyl moiety introduces steric bulk, which could influence reactivity and regioselectivity in synthetic pathways.

Properties

Molecular Formula |

C12H12BrNO |

|---|---|

Molecular Weight |

266.13 g/mol |

IUPAC Name |

1-bromo-3-(1-isocyanatocyclopentyl)benzene |

InChI |

InChI=1S/C12H12BrNO/c13-11-5-3-4-10(8-11)12(14-9-15)6-1-2-7-12/h3-5,8H,1-2,6-7H2 |

InChI Key |

CLXISADLHKUZNJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)(C2=CC(=CC=C2)Br)N=C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-(1-isocyanatocyclopentyl)benzene typically involves the following steps:

Bromination of Benzene: Bromobenzene is prepared by the action of bromine on benzene in the presence of Lewis acid catalysts such as aluminium chloride or ferric bromide.

Formation of Isocyanatocyclopentyl Group: The isocyanatocyclopentyl group can be introduced through a reaction involving cyclopentylamine and phosgene, forming cyclopentyl isocyanate.

Coupling Reaction: The final step involves coupling the bromobenzene with cyclopentyl isocyanate under specific conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general principles of organic synthesis, such as maintaining reaction conditions and using appropriate catalysts, would apply.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(1-isocyanatocyclopentyl)benzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

Addition Reactions: The isocyanate group can participate in addition reactions with nucleophiles such as amines and alcohols.

Common Reagents and Conditions

Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide, often in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Addition: Reagents such as primary amines or alcohols can be used, typically under mild conditions.

Major Products

Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.

Addition: Products include urea derivatives when reacted with amines and carbamates when reacted with alcohols.

Scientific Research Applications

1-Bromo-3-(1-isocyanatocyclopentyl)benzene has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Materials Science: Employed in the development of novel materials with specific properties.

Pharmaceutical Research: Investigated for potential use in drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(1-isocyanatocyclopentyl)benzene involves its reactivity due to the presence of both the bromine atom and the isocyanate group. The bromine atom can participate in electrophilic aromatic substitution reactions, while the isocyanate group can undergo nucleophilic addition reactions. These reactions allow the compound to interact with various molecular targets and pathways, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Bromo-3-(1-isocyanatocyclopentyl)benzene with structurally analogous bromobenzene derivatives, highlighting molecular properties, substituent effects, and reactivity:

Substituent Effects on Reactivity

Electron-Withdrawing Groups (EWGs):

- Trifluoromethoxy (C₇H₄BrF₃O): Enhances electrophilic aromatic substitution (EAS) reactivity by polarizing the C–Br bond, facilitating cross-coupling (e.g., Pd-catalyzed arylations ).

- Sulfonyl (C₉H₉BrO₂S): Strongly deactivates the ring, reducing EAS reactivity but stabilizing intermediates in nucleophilic substitutions .

- Electron-Donating Groups (EDGs): Phenoxy (C₁₂H₉BrO): Moderately activates the ring for EAS but may direct incoming electrophiles to specific positions .

Steric Effects:

- Cyclopentyl isocyanate: The bulky cyclopentyl group in the target compound likely slows reaction kinetics compared to smaller substituents (e.g., trifluoromethoxy).

Commercial Availability and Pricing

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.